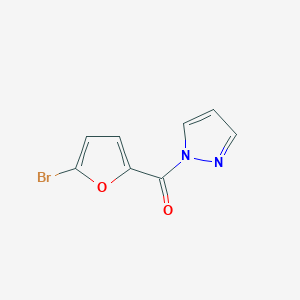

2-(1-Benzyl-3-pyrrolidinyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

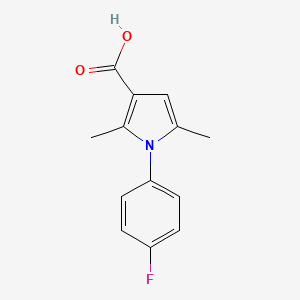

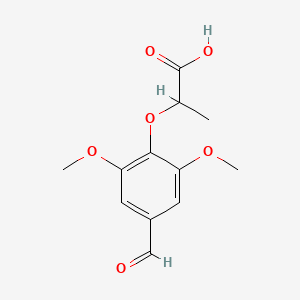

“2-(1-Benzyl-3-pyrrolidinyl)acetic acid” is a chemical compound with the molecular formula C13H17NO2 . It is intended for research use only and is not suitable for human or veterinary use. The compound has a molecular weight of 219.28 g/mol.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO2.ClH/c15-13(16)8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 255.74 .Aplicaciones Científicas De Investigación

Photophysical Properties of Complexes

Research by Mancilha et al. (2011) delved into the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles using palladium acetate in acetic acid. This study produced novel dimeric complexes, characterized through NMR, IR, and elemental analysis, and examined their photophysical properties, including UV-Vis absorption and fluorescence emission in solution and solid state (Mancilha et al., 2011).

Synthesis of Benzimidazolon-3-yl Acetic Acid Derivatives

Nacak et al. (1999) synthesized and tested eight derivatives of (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid for antinociceptive activity. This research highlights the potential of these compounds in pain management, where some derivatives showed higher potency than aspirin (Nacak et al., 1999).

Debenzylation of N-Boc, N-Benzyl Double Protected Derivatives

Ji et al. (2012) explored the acid-facilitated debenzylation of N-Boc and N-Benzyl double-protected 2-aminopyridinomethyl pyrrolidine derivatives. This study is significant for the synthesis of neuronal nitric oxide synthase inhibitors, showcasing the role of acetic acid in facilitating N-Bn deprotection (Ji et al., 2012).

Metabolism of EP2 Receptor-Selective Prostaglandin E2 Agonist

Prakash et al. (2008) conducted a study on CP-533,536, a prostaglandin E2 agonist, revealing insights into its metabolism by human cytochrome P450 isoforms. This research contributes to understanding the metabolic pathways of prostaglandin E2 agonists and their potential therapeutic applications (Prakash et al., 2008).

In Vitro Effects of Benzoylpyrrole-3-Acetic Acids

Demopoulos et al. (1990) synthesized isomeric benzoylpyrrole-3-acetic acids and studied their in vitro effects on active oxygen species. The research indicates potential applications of these compounds as protective agents against oxygen toxicity (Demopoulos et al., 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in your eyes, on your skin, or on your clothing .

Propiedades

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDUYLTUETZOEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CC(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391248 |

Source

|

| Record name | 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666853-92-5 |

Source

|

| Record name | 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)